molecular formula C27H20N2O5 B13437589 benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B13437589
M. Wt: 452.5 g/mol
InChI Key: QTOJFNFWYFXKQT-UHFFFAOYSA-N
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Description

Benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by functionalization of the aromatic ring and subsequent esterification to introduce the benzyl group. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • 1-Benzyl-3-hydroxy-1H-indazole
  • 4-Benzyloxy-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate stands out due to its unique combination of aromatic and heterocyclic structures. This combination provides a distinct set of chemical properties, making it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C27H20N2O5/c1-33-26(31)20-13-17(11-12-23(20)30)24-25-19(18-9-5-6-10-21(18)28-25)14-22(29-24)27(32)34-15-16-7-3-2-4-8-16/h2-14,28,30H,15H2,1H3

InChI Key

QTOJFNFWYFXKQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C3C(=CC(=N2)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5N3)O

Origin of Product

United States

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